molecular formula C9H10FN B2719077 2-Cyclopropyl-3-fluoroaniline CAS No. 2366994-64-9

2-Cyclopropyl-3-fluoroaniline

Cat. No. B2719077
CAS RN: 2366994-64-9
M. Wt: 151.184
InChI Key: GLJFFTUXHRPKFM-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-fluoroaniline is a chemical compound with the molecular formula C9H10FN and a molecular weight of 151.184 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Cyclopropyl-3-fluoroaniline is 1S/C9H10FN/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5,11H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Cyclopropyl-3-fluoroaniline is a solid at room temperature and should be stored at -20°C . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis of Fluorinated Analogues

2-Cyclopropyl-3-fluoroaniline serves as a precursor in the synthesis of fluorinated analogues, such as 2-fluoro-1-aminocyclopropane-1-carboxylic acid, which is produced through a series of reactions including cyclopropanation, Curtius rearrangement, oxidative cleavage of the aromatic ring, and deprotection, highlighting its role in producing α-amino acids with potential applications in medicinal chemistry (Sloan & Kirk, 1997).

Metabolism and Cytochrome P450 Interactions

The compound plays a critical role in the biotransformation of prasugrel, a thienopyridine antiplatelet agent. The metabolite R-138727, derived from 2-Cyclopropyl-3-fluoroaniline, is key in platelet aggregation inhibition. Studies on its metabolism reveal its interaction with various Cytochrome P450 enzymes, indicating its importance in pharmacokinetics and drug interaction studies (Rehmel et al., 2006).

Fluorescent Probing and Imaging

A colorimetric and ratiometric fluorescent probe utilizing a structure related to 2-Cyclopropyl-3-fluoroaniline has been developed for the selective response to hydrogen sulfide in living cells. This illustrates the compound's utility in designing probes for bioimaging applications, enabling the assessment of intracellular levels of specific molecules (Yu et al., 2012).

Catalytic Reactions and Drug Synthesis

The molecule is utilized in catalytic reactions for the synthesis of enantiopure γ-amino nitriles, showing its potential in creating asymmetrically substituted cyclopropanes. This underscores its role in drug synthesis and the development of novel pharmaceuticals, demonstrating the versatility of 2-Cyclopropyl-3-fluoroaniline in synthetic organic chemistry (Yang et al., 2018).

Safety and Hazards

2-Cyclopropyl-3-fluoroaniline is considered hazardous. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing) .

Mechanism of Action

properties

IUPAC Name

2-cyclopropyl-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJFFTUXHRPKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-3-fluoroaniline

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